

(Rac)-UK-414495 discovery and development history

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An In-Depth Technical Guide on the Discovery and Development of (Rac)-UK-414495

Introduction

(Rac)-UK-414495, with the specific active enantiomer being UK-414,495, is a potent and selective inhibitor of neutral endopeptidase (NEP) developed by Pfizer.[1][2][3] This compound was investigated for the treatment of female sexual arousal disorder.[1][4] The development of UK-414,495 originated from a medicinal chemistry program aimed at creating a rapidly acting treatment for this condition.[5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development history of UK-414,495, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Development History

The development of UK-414,495 was conducted at Pfizer's research and development facility in Sandwich, UK.[5][6] The program's objective was to develop a selective NEP inhibitor for ondemand use. The chemical structure of UK-414,495 was derived from an earlier Pfizer compound, candoxatrilat.[5]

During preclinical development, UK-414,495 demonstrated promising results in animal models, showing a significant potentiation of genital blood flow.[5][7] However, the development of UK-414,495 was ultimately halted due to unacceptable toxicity observed in canine studies.[5] The toxicity was attributed to the formation of reactive acyl glucuronide metabolites.[5] Following the



discontinuation of UK-414,495, a replacement clinical candidate, UK-447841, was selected for further investigation.[5]

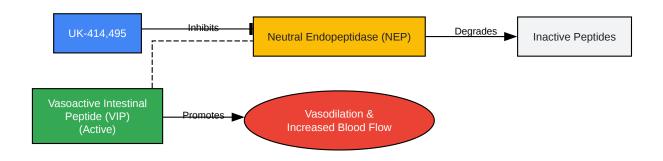
It is important to note that while the compound is sometimes referred to as "(Rac)-UK-414495", indicating a racemic mixture, the biologically active and studied form is the (R)-enantiomer, with the IUPAC name (2R)-2-({1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl}methyl)pentanoic acid.[1][3]

Mechanism of Action

UK-414,495 functions as a selective inhibitor of neutral endopeptidase (NEP).[1][2][3] NEP is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, including Vasoactive Intestinal Peptide (VIP).[1][8] By inhibiting NEP, UK-414,495 prevents the breakdown of VIP, leading to an increase in its local concentration. Elevated levels of VIP in the genital tissues are believed to cause vasodilation, leading to increased blood flow, which is a key physiological component of female sexual arousal.[4][7]

Signaling Pathway

The proposed signaling pathway for UK-414,495's mechanism of action is illustrated below:



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Mechanism of action of UK-414,495.

Quantitative Data

The following table summarizes the available quantitative data for UK-414,495.



Parameter	Value	Species	Assay/Model	Reference
EC50	36 nM	Rabbit	In vivo model of genital blood flow	[5]

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in the available literature, the following outlines the methodology for a key in vivo experiment based on published information.

In Vivo Model of Female Genital Blood Flow in Anaesthetized Rabbits

This model was used to assess the efficacy of UK-414,495 in potentiating genital blood flow.[7]

Objective: To measure the effect of UK-414,495 on pelvic nerve-stimulated increases in vaginal and clitoral blood flow.

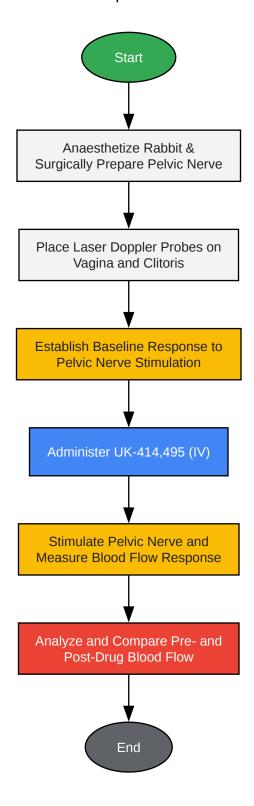
Methodology:

- Animal Model: Anaesthetized female rabbits were used.
- Surgical Preparation: The pelvic nerve was isolated for electrical stimulation to induce genital blood flow.
- Blood Flow Measurement: Laser Doppler probes were used to continuously monitor vaginal and clitoral blood flow.
- Drug Administration: UK-414,495 was administered intravenously.
- Stimulation Protocol: Submaximal, reproducible increases in genital blood flow were induced by electrical stimulation of the pelvic nerve.
- Data Analysis: The potentiation of the stimulated blood flow response by UK-414,495 was quantified.



Experimental Workflow Diagram

The workflow for the in vivo rabbit model is depicted in the following diagram:



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Workflow for the in vivo rabbit genital blood flow model.

Conclusion

UK-414,495 was a promising drug candidate for the treatment of female sexual arousal disorder, developed based on a clear mechanism of action involving the inhibition of neutral endopeptidase. Despite demonstrating efficacy in preclinical models, its development was halted due to safety concerns related to the formation of reactive metabolites. The story of UK-414,495 highlights the critical role of toxicology studies in the drug development process and serves as an important case study for researchers and scientists in the field.

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